![molecular formula C6H8O6 B15220918 (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is specifically designed for use in metabolic studies, where the incorporation of carbon-13 isotopes allows for detailed tracking and analysis of metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 labeled precursors into the ascorbic acid synthesis pathway. This can be achieved through various synthetic routes, including:
Fermentation: Using microorganisms that can incorporate carbon-13 labeled glucose into ascorbic acid.
Chemical Synthesis: Starting from carbon-13 labeled glucose, which undergoes a series of chemical reactions to form the labeled ascorbic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes, where genetically modified microorganisms are used to produce carbon-13 labeled glucose, which is then converted into the labeled ascorbic acid through a series of enzymatic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as dithiothreitol (DTT) and glutathione are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Acetylated derivatives of ascorbic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of ascorbic acid metabolism.
Biology: Helps in studying the role of ascorbic acid in cellular processes and its antioxidant properties.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of ascorbic acid in the human body.
Industry: Employed in the development of new ascorbic acid-based supplements and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in redox reactions. The pathways involved include the regeneration of other antioxidants such as vitamin E and glutathione.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascorbic Acid: The non-labeled version of the compound.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl groups but different functional properties.
Allylamine: An unsaturated amine with different chemical properties.
Uniqueness
The uniqueness of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a powerful tool for researchers to study the detailed mechanisms of ascorbic acid metabolism and its role in various biological processes.
Eigenschaften
Molekularformel |
C6H8O6 |
|---|---|
Molekulargewicht |
182.08 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
CIWBSHSKHKDKBQ-LQCGXNGASA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
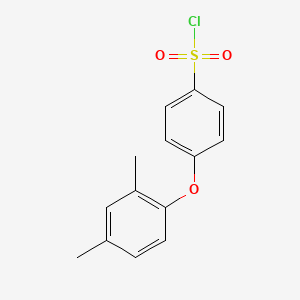


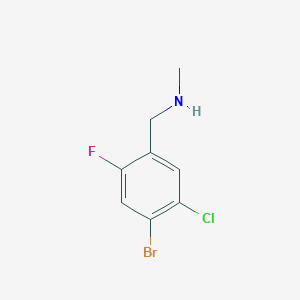

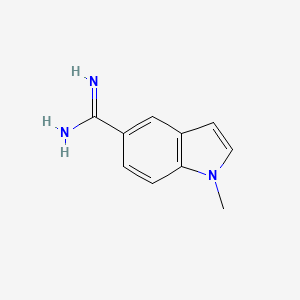


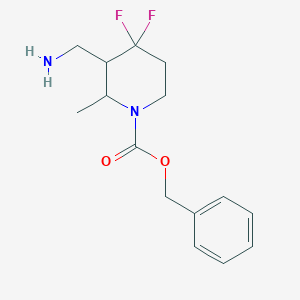
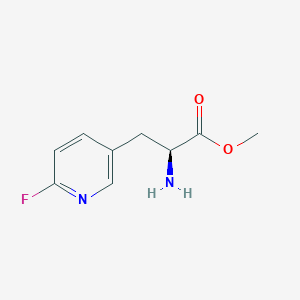
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
